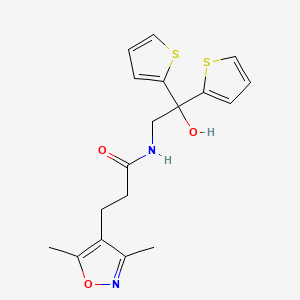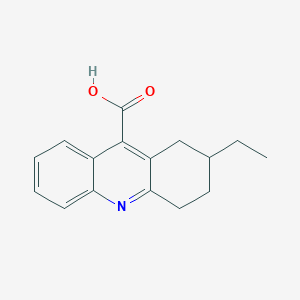![molecular formula C25H29N5O2S B2843219 5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898367-50-5](/img/structure/B2843219.png)
5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzylpiperazine, a methoxyphenyl group, a thiazole ring, and a triazole ring. These groups are common in many pharmaceutical compounds and could potentially have various biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The compound contains several reactive sites that could undergo various chemical reactions. For example, the nitrogen atoms in the piperazine, thiazole, and triazole rings could act as nucleophiles in reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and stability would likely be determined experimentally. The presence of the polar groups (like the methoxy group and the nitrogen atoms in the rings) could enhance the solubility of the compound in polar solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research on 1,2,4-triazole derivatives, which share a structural resemblance to the compound of interest, demonstrates significant antimicrobial properties. For example, a study by Bektaş et al. (2007) on the synthesis of novel 1,2,4-triazole derivatives revealed compounds with good to moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Serotonin Receptor Affinity
A study focused on the design of 2-amino-4-(4-methylpiperazin-1-yl)-1,3,5-triazines investigated the role of linkers connecting the triazine moiety to an aromatic substituent, affecting the affinity for the human serotonin 5-HT6 receptor. This research indicates that structural modifications can significantly influence biological activity, potentially leading to new therapeutic agents (Łażewska et al., 2019).
Alpha(1)-Adrenoceptor Antagonists
Another study explored the pharmacophore-based design, synthesis, and evaluation of imidazo-, benzimidazo-, and indoloarylpiperazine derivatives. These compounds were designed to match a three-dimensional pharmacophore model for alpha(1)-adrenoceptor antagonists, indicating their potential in designing receptor-specific drugs (Betti et al., 2002).
Positive Inotropic Agents
Research into [1,2,4]triazolo[3,4‐a]phthalazine and tetrazolo[5,1‐a]phthalazine derivatives bearing substituted benzylpiperazine moieties showed significant in vitro positive inotropic activity. This suggests their potential as novel therapeutics for heart conditions, demonstrating the broader implications of research on structurally complex molecules (Wu et al., 2013).
Mecanismo De Acción
Target of Action
Similar compounds with a benzylpiperazinyl and triazolyl moiety have been reported to exhibit significant antimicrobial activity . They interact with key proteins in microbial organisms, such as the oxidoreductase enzyme .
Mode of Action
The compound likely interacts with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions. The benzylpiperazinyl and triazolyl moieties may play crucial roles in these interactions. Docking studies with similar compounds have shown a good correlation between the estimated score by genetic algorithm and the experimental inhibitory potency of the derivatives .
Biochemical Pathways
Given its potential antimicrobial activity, it may interfere with essential biochemical pathways in microbial organisms, leading to their inhibition or death .
Pharmacokinetics
The presence of a piperazine moiety in similar compounds has been reported to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
The result of the compound’s action is likely the inhibition of microbial growth, given its potential antimicrobial activity . This is achieved through its interaction with key proteins in microbial organisms, disrupting their normal function and leading to cell death .
Direcciones Futuras
Propiedades
IUPAC Name |
5-[(4-benzylpiperazin-1-yl)-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O2S/c1-3-21-26-25-30(27-21)24(31)23(33-25)22(19-9-11-20(32-2)12-10-19)29-15-13-28(14-16-29)17-18-7-5-4-6-8-18/h4-12,22,31H,3,13-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZWWMMFBZHCPGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCN(CC4)CC5=CC=CC=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-((4-Benzylpiperazin-1-yl)(4-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-tert-butyl-3-methyl-4-[(pentafluorophenyl)thio]-1H-pyrazol-5-yl 3,4,5-trimethoxybenzoate](/img/structure/B2843136.png)



![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2843144.png)


![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2843150.png)
![1-chloro-N-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-5-yl}isoquinoline-3-carboxamide](/img/structure/B2843151.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-[2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]piperidine-4-carboxamide](/img/structure/B2843156.png)
![1-[2-(Propan-2-yl)-1,3-thiazol-4-yl]ethan-1-amine dihydrochloride](/img/structure/B2843157.png)

![2-(4-(((6-cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2843159.png)